molecular formula C22H44N2O5Si B13850039 Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate

Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate

Cat. No.: B13850039
M. Wt: 444.7 g/mol
InChI Key: XPHWAXKNEJCLTC-UHFFFAOYSA-N
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Description

Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate is a complex organic compound characterized by the presence of multiple functional groups, including tert-butyl, amino, silyl, and azetidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the protection of amino groups, silylation, and the formation of the azetidine ring. Common reagents used in these steps include tert-butyl(dimethyl)silyl chloride for silylation and tert-butyl chloroformate for the protection of amino groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the amino and silyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry

In organic chemistry, Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies .

Biology and Medicine

In biological and medicinal research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its structural features make it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .

Industry

In the industrial sector, the compound’s unique reactivity can be harnessed for the production of specialty chemicals and materials. Its use in flow microreactor systems highlights its potential for scalable and sustainable chemical manufacturing .

Mechanism of Action

The mechanism by which Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for specific interactions with target molecules, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for chemical modifications. This versatility makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H44N2O5Si

Molecular Weight

444.7 g/mol

IUPAC Name

tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate

InChI

InChI=1S/C22H44N2O5Si/c1-20(2,3)27-18(25)15-12-13-24(15)14-16(29-30(10,11)22(7,8)9)17(23)19(26)28-21(4,5)6/h15-17H,12-14,23H2,1-11H3

InChI Key

XPHWAXKNEJCLTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCN1CC(C(C(=O)OC(C)(C)C)N)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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